
(3-Chloro-2,4-dimethoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chloro-2,4-dimethoxyphenyl)boronic acid” is a chemical compound with a molecular weight of 216.43 . It is a boronic acid derivative, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized through various borylation approaches . One of the most prominent methods is the asymmetric hydroboration reaction . In addition, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that uses organoboron reagents .Molecular Structure Analysis
The molecular formula of “this compound” is C8H10BClO4 . The structure includes a boronic acid group attached to a phenyl ring, which is further substituted with chlorine and methoxy groups .Chemical Reactions Analysis
Boronic acids, including “this compound”, are used in various chemical transformations. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters, including “this compound”, is a valuable but underexplored transformation .Applications De Recherche Scientifique
Cross-Coupling Reactions
(3-Chloro-2,4-dimethoxyphenyl)boronic acid: serves as a valuable substrate in cross-coupling reactions. Specifically, it participates in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation. In these reactions, the boronic acid moiety reacts with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of new C–C bonds. Researchers have employed this method to synthesize diverse organic compounds, including pharmaceutical intermediates and functional materials .
Synthesis of Benzopyranone Derivatives
Benzopyranones are important heterocyclic compounds with various biological activities. Researchers have utilized this compound as a starting material for the synthesis of benzopyranone derivatives. These derivatives exhibit potential as positive modulators of GABAA receptors, which play a crucial role in neurotransmission and neuronal excitability .
Aryl Alkene Synthesis via Three-Component Coupling
The compound has found application in the synthesis of aryl alkenes through a three-component coupling reaction. In this process, this compound, an aryl halide, and an alkene react together under palladium catalysis. The resulting aryl alkenes are valuable intermediates for further functionalization and drug discovery .
Rhodium-Catalyzed Cyanation
Researchers have explored the use of this boronic acid in rhodium-catalyzed cyanation reactions. By reacting this compound with N-cyano-N-phenyl-p-methylbenzenesulfonamide, they can introduce cyano groups onto the aromatic ring. Such transformations are essential for the synthesis of diverse organic molecules, including pharmaceuticals and agrochemicals .
Organic Synthesis and Medicinal Chemistry
Due to its versatile reactivity, this compound serves as a building block in organic synthesis. Medicinal chemists often incorporate it into drug candidates, exploiting its boron functionality for targeted interactions with biological receptors. Its presence in drug molecules can enhance solubility, stability, and binding affinity .
Materials Science and Fine Chemicals
Beyond its role in organic synthesis, this compound contributes to materials science. Researchers have used it to prepare functional materials, such as sensors, catalysts, and polymers. Its boronic acid group enables specific interactions with other molecules, making it valuable for designing novel materials with tailored properties .
Mécanisme D'action
Target of Action
The primary target of (3-Chloro-2,4-dimethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new Pd-C bond with electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, affects the carbon-carbon bond formation pathway . This reaction allows for the connection of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The reaction conditions for the Suzuki-Miyaura cross-coupling are known to be exceptionally mild and tolerant of various functional groups , which can influence the compound’s efficacy and stability.
Safety and Hazards
While specific safety and hazard information for “(3-Chloro-2,4-dimethoxyphenyl)boronic acid” is not available, general precautions for handling boronic acids should be followed. These include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
The future directions for research on “(3-Chloro-2,4-dimethoxyphenyl)boronic acid” and other boronic acids likely involve further exploration of their synthesis, reactivity, and applications in organic synthesis. In particular, the protodeboronation of boronic esters is an area that is ripe for further investigation .
Propriétés
IUPAC Name |
(3-chloro-2,4-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGLQGBCFZWGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)Cl)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine](/img/structure/B2522499.png)
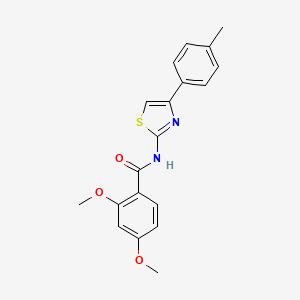
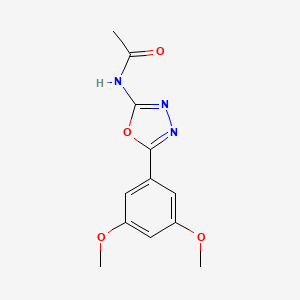
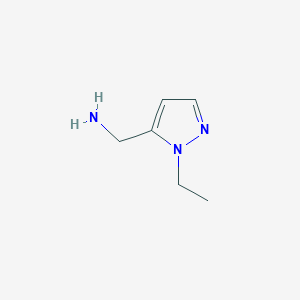
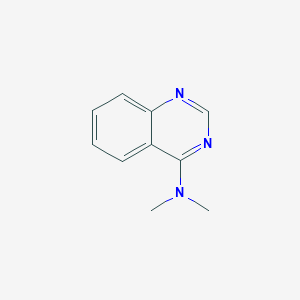
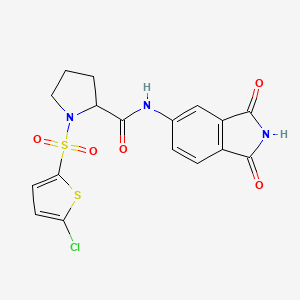
![N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2522509.png)
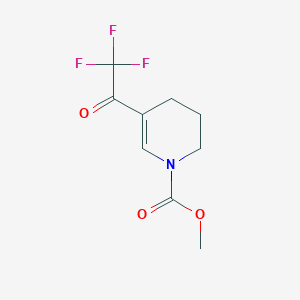
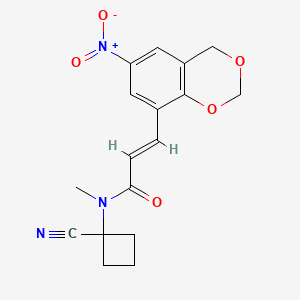
![N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522513.png)

![(E)-2-Cyano-3-cyclopropyl-N-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]prop-2-enamide](/img/structure/B2522515.png)
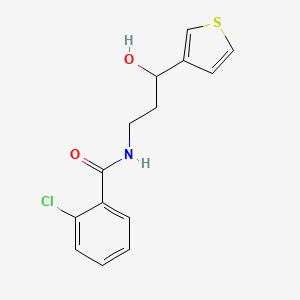
![2-Methoxy-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2522520.png)